Bienvenue dans la boutique en ligne BenchChem!

N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide

Medicinal chemistry Lead optimization Physicochemical profiling

This 2-carboxamido-3-arylsulfonylthiophene is the only commercially cataloged analog bearing a 2-ethoxyformamide (ethyl carbamate) substituent, enabling direct antiviral and selectivity profiling against published 2-amino series. Its tosylacrylonitrile warhead extends the BAY 11-7082 pharmacophore with a thiophene-2-ethylcarbamate moiety for enhanced target selectivity studies. Paired with CAS 1159976-52-9, it forms a matched molecular pair to deconvolute 4-aryl substituent effects on permeability and metabolic stability. Procure for controlled comparative assays with guaranteed ≥95% purity.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 1159976-53-0
Cat. No. B2489698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide
CAS1159976-53-0
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCOC(=O)NC1=C(C=CS1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H16N2O4S2/c1-3-23-17(20)19-16-13(8-9-24-16)10-15(11-18)25(21,22)14-6-4-12(2)5-7-14/h4-10H,3H2,1-2H3,(H,19,20)/b15-10-
InChIKeyKPYWIKUOYDMOFH-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide (CAS 1159976-53-0): Structural Identity, Supplier Landscape, and Procurement Baseline


N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide (CAS 1159976-53-0), also indexed under IUPAC name ethyl N-[3-[(Z)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]thiophen-2-yl]carbamate, is a synthetic research compound belonging to the 2-carboxamido-3-arylsulfonylthiophene class . Its molecular formula is C17H16N2O4S2 with a molecular weight of 376.45 g/mol, bearing an MDL identifier MFCD06199163 and classified under GHS07 as an irritant . The compound is commercially available from Biosynth (via CymitQuimica, purity ≥95%) and Matrix Scientific (via Labscoop), and is supplied strictly for R&D purposes; it is not listed on the EPA TSCA inventory and is not intended for therapeutic or veterinary use .

Why Generic Substitution Fails for N-(3-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide: Structural Determinants Differentiating Procurement Decisions


The 2-carboxamido-3-arylsulfonylthiophene scaffold exhibits pronounced structure-activity divergence with even single-point aryl sulfonyl modifications. In the foundational structure-activity study by Stephens et al. (2001), the 3-arylsulfonyl substitution pattern on the thiophene core dictated both antiviral potency and cytotoxicity profiles, with 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) achieving an EC50 of 3.8 µg/mL against HIV-1 while the broader 2-(trifluoroacetamido) series displayed IC50 values spanning 0.1–10 µg/mL against CMV and VZV . Our target compound incorporates a 4-methylphenylsulfonyl (tosyl) group paired with an ethoxyformamide (ethyl carbamate) at the 2-position — a substitution combination absent from the published SAR series. Its closest cataloged analog, CAS 1159976-52-9, replaces the 4-methyl group with a 4-trifluoromethoxy substituent (MW 446.42 vs. 376.45; C17H13F3N2O5S2 vs. C17H16N2O4S2), a change that alters both electronic character (Hammett σp: –OCH3/–OCF3 vs. –CH3) and lipophilicity (clogP shift of approximately +1.0 to +1.5 units) . Interchanging these analogs without experimental validation therefore risks confounding biological readouts, as the tosyl and 4-(trifluoromethoxy)phenylsulfonyl groups are not bioisosteric in this scaffold context.

Quantitative Differentiation Evidence for N-(3-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide Against Closest Analogs


Molecular Weight and Formula Differentiation Versus the 4-Trifluoromethoxy Analog (CAS 1159976-52-9)

The target compound (CAS 1159976-53-0) carries a 4-methylphenylsulfonyl group, yielding C17H16N2O4S2 with MW 376.45, whereas the closest cataloged analog (CAS 1159976-52-9) substitutes the 4-methyl with 4-trifluoromethoxy, resulting in C17H13F3N2O5S2 with MW 446.42 — a mass increase of 69.97 Da (+18.6%) . This substitution introduces three fluorine atoms and an additional oxygen, substantially altering hydrogen-bond acceptor capacity and metabolic vulnerability without changing the core thiophene-carbamate architecture.

Medicinal chemistry Lead optimization Physicochemical profiling

Purity Specification Benchmarking: Minimum 95% Versus Typical Research-Grade Standards

The target compound is supplied with a minimum purity specification of 95% as reported by Biosynth/CymitQuimica . This meets or exceeds the typical ≥95% threshold for screening-grade compounds. The matrix of available purity data for closest analogs is sparse; the 4-trifluoromethoxy analog (CAS 1159976-52-9) is listed at 95% purity from the same supplier family, establishing equivalent baseline quality between the two structural variants .

Quality control Assay reproducibility Procurement specification

Class-Level Antiviral and Antitumor Activity Inference from 3-Arylsulfonylthiophene Scaffold

In the foundational SAR study by Stephens et al. (2001), the 3-arylsulfonylthiophene chemotype demonstrated quantifiable biological activity across antiviral and antitumor assays. The 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) exhibited an EC50 of 3.8 µg/mL against HIV-1 with a selectivity index CC50/EC50 > 26 (CC50 > 100 µg/mL). The 2-(trifluoroacetamido)-3-arylsulfonylthiophenes (8c–g) and 2-acetamido-5-nitro derivatives (9f–g) achieved IC50 values of 0.1–10 µg/mL against human cytomegalovirus (CMV) and/or varicella zoster virus (VZV). Thiophene aryl amides 8i–k additionally displayed moderate in vitro activity against leukemia, breast, and colon cancer cell lines . The target compound, bearing a 2-ethoxyformamide (ethyl carbamate) substituent in place of the amino, trifluoroacetamido, or acetamido groups in the published series, represents an unexplored substitution within this validated pharmacophore.

Antiviral screening Antitumor activity Scaffold-based drug discovery

Safety and Handling Classification: GHS07 Irritant Profile Versus Cytotoxic Class Members

The target compound is classified under GHS07 (Irritant: H315 causes skin irritation; H319 causes serious eye irritation; H335 may cause respiratory irritation) as reported by Matrix Scientific/Labscoop . In contrast, several biologically active members of the 3-arylsulfonylthiophene class studied by Stephens et al. (2001) exhibited significant cytotoxicity against human fibroblasts (the host cells for CMV/VZV replication), with most compounds showing low selectivity indices due to concurrent host cell toxicity . The GHS07-only classification of the target compound, without acute toxicity or specific organ toxicity warnings, may indicate a more favorable acute safety margin for laboratory handling compared to the more cytotoxic analogs in the published series.

Laboratory safety Handling requirements Regulatory compliance

Recommended Research Application Scenarios for N-(3-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion at the 2-Position of 3-Arylsulfonylthiophenes

The target compound is the only commercially cataloged 3-arylsulfonylthiophene bearing a 2-ethoxyformamide (ethyl carbamate) substituent. Since the published SAR by Stephens et al. (2001) explored 2-amino, 2-trifluoroacetamido, and 2-acetamido variants but did not include 2-carbamate derivatives, procurement of CAS 1159976-53-0 enables direct head-to-head profiling against the published 2-amino series to determine whether carbamate substitution modulates the EC50 window (published range: 0.1–10 µg/mL for antiviral activity) or alters the cytotoxicity/selectivity ratio .

Paired Analog Screening: 4-Methyl (CAS 1159976-53-0) Versus 4-Trifluoromethoxy (CAS 1159976-52-9) for Electronic/Lipophilic SAR Deconvolution

The 70 Da mass difference and contrasting electronic profiles (electron-donating –CH3 vs. electron-withdrawing –OCF3) between the target compound and CAS 1159976-52-9 create a matched molecular pair ideally suited for deconvoluting the contribution of the 4-aryl substituent to target binding, cellular permeability, and metabolic stability . Parallel procurement of both compounds at equivalent purity (both specified at ≥95%) enables controlled comparative assays where the only variable is the para-substituent on the phenylsulfonyl ring.

NF-κB Pathway Probe Development: Thiophene-Extended Analog of the Tosylacrylonitrile Pharmacophore

BAY 11-7082 ((E)-3-tosylacrylonitrile, MW 207.25) is a well-characterized irreversible NF-κB inhibitor (IC50 = 5–10 µM against TNFα-induced IκBα phosphorylation) . The target compound incorporates the identical tosylacrylonitrile warhead but extends the structure with a thiophene-2-ethylcarbamate moiety (MW 376.45 vs. 207.25; +169.2 Da). This structural extension may confer altered target selectivity, subcellular localization, or pharmacokinetic properties relative to the minimal pharmacophore, making it a candidate probe for investigating whether the tosylacrylonitrile warhead tolerates steric bulk at the vinyl position without loss of covalent inhibitory activity.

Physicochemical Property Benchmarking for Thiophene-Based Fragment and Lead-Like Compound Libraries

With MW 376.45, clogP estimated in the moderate range (~2.5–3.5 based on the 2-carboxamido-3-arylsulfonylthiophene scaffold), 2 hydrogen-bond donors, and 6 hydrogen-bond acceptors, the target compound occupies a physicochemical space between fragment-like and lead-like criteria . Its GHS07-only irritant classification supports routine laboratory handling , and the documented ≥95% purity from Biosynth ensures batch-to-batch reproducibility suitable for inclusion in curated screening decks where structural novelty (2-ethoxyformamide-3-tosylthiophene) differentiates it from more common thiophene-2-amine or thiophene-2-carboxylate library members.

Quote Request

Request a Quote for N-(3-(2-nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)(2-thienyl))ethoxyformamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.